2-Methyl-2-nitrosopropane dimer
Overview
Description
2-Methyl-2-nitrosopropane dimer, also known as 1,1,1’,1’-Tetramethylazoethane dioxide, Nitroso-t-butane, or Nitroso-tert-butane, is an organic compound with the linear formula [(CH3)3CNO]2 . It is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature . This dimer quickly reverts to the blue monomer in solution .
Synthesis Analysis
The synthesis of 2-Methyl-2-nitrosopropane dimer involves a sequence of reactions . Starting with (CH3)3CNH2, it is converted to (CH3)3CNO2. This intermediate is then converted to (CH3)3CNHOH, which finally yields (CH3)3CNO .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-nitrosopropane dimer features a bent C-N=O linkage, which is typical for nitroso compounds . The CN-distance is significantly longer than expected .Chemical Reactions Analysis
2-Methyl-2-nitrosopropane dimer can be used as a spin trap . It binds to radicals, making it useful in electron spin resonance studies .Physical And Chemical Properties Analysis
2-Methyl-2-nitrosopropane dimer has a molecular weight of 174.24 . It has a melting point of 74-75 °C . The compound is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
2-Methyl-2-nitrosopropane (MNP) and its dimer are involved in various chemical reactions and syntheses. MNP acts as an intermediate in the preparation of other chemicals, such as N-tert-Butylhydroxylamine and 2-methyl-2-nitropropane, through processes like nitrosation, oxidation, and reduction. These reactions are crucial in organic synthesis and have applications in developing pharmaceuticals, polymers, and other industrial chemicals (Calder, Forrester, & Hepburn, 2003).
Magnetic Properties in Organic Chemistry
The study of 2-(2-methyl-1,3-propanediol)-4,4,5,5-tetramethyl-3-oxylimidazoline 1-oxide, a nitronyl nitroxide that forms dimers, reveals insights into the magnetic properties of organic compounds. This knowledge is relevant for applications in materials science, particularly in the development of magnetic materials and understanding their behavior at different temperatures (Endtner et al., 2001).
Polymer Chemistry Applications
MNP is also significant in polymer chemistry. It has been used in radical addition-coupling polymerization to produce periodic polymers with ester groups on the side chain. This process is crucial for the development of new polymeric materials with specific properties, such as high molecular weight and thermal stability (Li & Wang, 2014).
Radical Trap-Assisted Atom Transfer Radical Coupling
In atom transfer radical coupling (ATRC) reactions, MNP acts as a radical trap. This application is particularly important in the field of polymer science for controlling the coupling of polymer chains, which is a key factor in determining the properties of the resulting polymer materials (Carnicom et al., 2014).
Contribution to Spin-Trapping Studies
MNP has been utilized in spin-trapping studies to understand radical intermediates in chemical reactions. This application is crucial in analytical chemistry for studying reaction mechanisms and in biomedical research for understanding oxidative stress and its biological implications (Usuki et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-nitrosopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJRWITDTTZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=O.CC(C)(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-nitrosopropane dimer | |
CAS RN |
6841-96-9 | |
Record name | 2-Methyl-2-nitrosopropane Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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